molecular formula C13H17N3O B2658925 1-ethyl-5-[(4-methylphenoxy)methyl]-1H-pyrazol-3-amine CAS No. 1856032-86-4

1-ethyl-5-[(4-methylphenoxy)methyl]-1H-pyrazol-3-amine

Cat. No.: B2658925
CAS No.: 1856032-86-4
M. Wt: 231.299
InChI Key: GKYTXUHSXNTBIW-UHFFFAOYSA-N
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Description

1-ethyl-5-[(4-methylphenoxy)methyl]-1H-pyrazol-3-amine is a synthetic organic compound characterized by its unique structure, which includes an ethyl group, a pyrazole ring, and a methylphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-5-[(4-methylphenoxy)methyl]-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the ethyl group: Ethylation of the pyrazole ring can be performed using ethyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the methylphenoxy group: This step involves the reaction of the ethylated pyrazole with 4-methylphenol in the presence of a suitable coupling agent like phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-5-[(4-methylphenoxy)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles or phenols.

Scientific Research Applications

1-ethyl-5-[(4-methylphenoxy)methyl]-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ethyl-5-[(4-methylphenoxy)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tolfenpyrad: A compound with a similar pyrazole structure, used as an insecticide.

    4-chloro-3-ethyl-1-methyl-N-[4-(p-tolyloxy)benzyl]pyrazole-5-carboxamide: Another pyrazole derivative with similar functional groups.

Uniqueness

1-ethyl-5-[(4-methylphenoxy)methyl]-1H-pyrazol-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-ethyl-5-[(4-methylphenoxy)methyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-3-16-11(8-13(14)15-16)9-17-12-6-4-10(2)5-7-12/h4-8H,3,9H2,1-2H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYTXUHSXNTBIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)N)COC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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